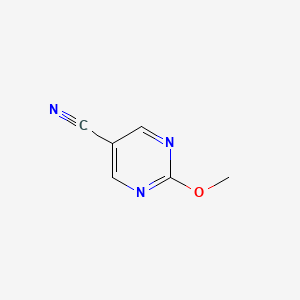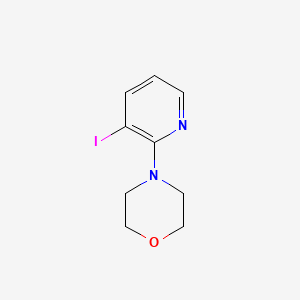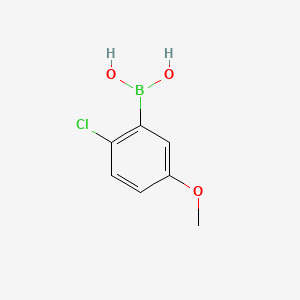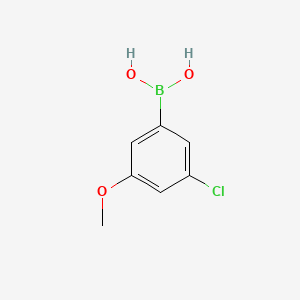
4-Chloro-2-fluoro-5-methylphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-fluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO2. It is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a chlorofluoromethyl-substituted phenyl ring, making it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-5-methylphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production .
化学反应分析
Types of Reactions: 4-Chloro-2-fluoro-5-methylphenylboronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives . This reaction is facilitated by palladium catalysts and typically occurs under mild conditions, making it suitable for a wide range of substrates.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are generally carried out at temperatures ranging from 50°C to 100°C under an inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
4-Chloro-2-fluoro-5-methylphenylboronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 4-Chloro-2-fluoro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, resulting in the formation of a palladium-aryl intermediate.
Reductive Elimination: The palladium-aryl intermediate undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
相似化合物的比较
4-Chloro-2-fluoro-5-methylphenylboronic acid can be compared with other similar compounds, such as:
5-Chloro-2-fluoro-4-methoxyphenylboronic acid: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and selectivity in coupling reactions.
4-Chloro-2-fluoro-5-methoxyphenylboronic acid: Similar to the previous compound but with a different substitution pattern, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile reagent in various synthetic applications.
属性
IUPAC Name |
(4-chloro-2-fluoro-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYUEORYFOUSCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591303 |
Source


|
| Record name | (4-Chloro-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325786-09-2 |
Source


|
| Record name | (4-Chloro-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


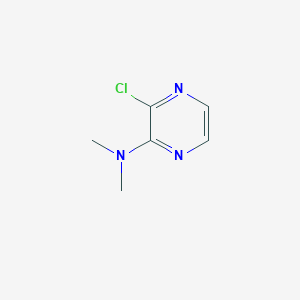



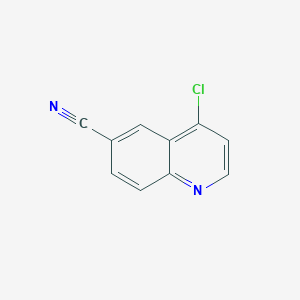
![[3-Methyl-1-(piperidin-1-ylcarbonyl)butyl]amine](/img/structure/B1369518.png)


